molecular formula C21H23N3O3 B2610819 N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034351-52-3

N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2610819
CAS No.: 2034351-52-3
M. Wt: 365.433
InChI Key: MTCWSVGRQYOKAG-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and an oxane ring

Safety and Hazards

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It’s important to handle furan-derived compounds with care due to these properties.

Preparation Methods

The synthesis of N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones or β-ketoesters.

    Linking the furan and pyrazole rings: This step may involve the use of coupling agents such as EDCI or DCC to form the desired linkage.

    Formation of the oxane ring: This can be synthesized through the cyclization of diols or haloalcohols under acidic conditions.

    Final assembly: The final step involves the coupling of the intermediate products to form this compound under controlled conditions.

Chemical Reactions Analysis

N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazole ring can be reduced to pyrazolines using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can be compared with other similar compounds:

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(21(8-13-26-14-9-21)18-5-2-1-3-6-18)22-10-11-24-16-17(15-23-24)19-7-4-12-27-19/h1-7,12,15-16H,8-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWSVGRQYOKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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